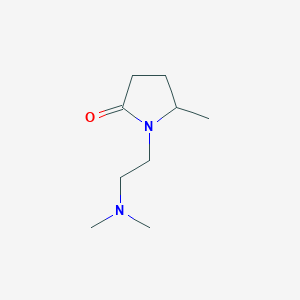

1-(2-n,n-Dimethylaminoethyl)-5-methyl-pyrrolidine-2-one

Cat. No. B8276006

M. Wt: 170.25 g/mol

InChI Key: BJUBYKLYETWVTN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08721770B2

Procedure details

To a 600-mL Hastelloy® C-276 autoclave reactor (Parr Model 2302 HC) equipped with a gas entrainment turbine impellor and electrical heating mantle was added 150.0 g (1.04 mol) ethyl levulinate, 192.6 g (2.18 mol) N,N-dimethylethylenediamine, and 7.5 g ESCAT® 142 5% Pd/C catalyst. The reactor was purged first with nitrogen and then hydrogen, and then pressurized with 50 psig (0.4 MPa) hydrogen and stirred at 600 rpm while heating the reaction mixture to 150° C. On reaching this reaction temperature, the reactor was further pressurized to 1000 psig (7.0 MPa) with hydrogen and maintained at this pressure by adding additional hydrogen as required for the duration of the reaction. After 6 hours at these conditions, the reactor was cooled and vented, and the liquid reaction mixture was recovered for product isolation. The crude mixture was filtered through a glass frit via aspirator vacuum to remove the catalyst followed by removal of byproduct ethanol and unreacted N,N-dimethylethylenediamine in vacuo. The remaining contents were fractionally distilled with a 20-cm Vigreaux column under high vacuum (˜0.05 mmHg) to give 136.5 g water-white product at 85° C. in 77% isolated yield. Product purity was >99% as determined by GC/MS (HP-6890 equipped with MSD).

[Compound]

Name

142

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Hastelloy

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:8]CC)(=O)[CH2:2][CH2:3][C:4]([CH3:6])=O.[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH2:15]>[Pd]>[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][N:15]1[CH:4]([CH3:6])[CH2:3][CH2:2][C:1]1=[O:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

192.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCN)C

|

[Compound]

|

Name

|

142

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Two

[Compound]

|

Name

|

Hastelloy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 600 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was purged first with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at this pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding additional hydrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as required for the duration of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the liquid reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recovered for product isolation

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crude mixture was filtered through a glass frit via aspirator vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by removal of byproduct ethanol and unreacted N,N-dimethylethylenediamine in vacuo

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining contents were fractionally distilled with a 20-cm Vigreaux column under high vacuum (˜0.05 mmHg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 136.5 g water-white product at 85° C. in 77%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Product purity was >99% as determined by GC/MS (HP-6890 equipped with MSD)

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN(CCN1C(CCC1C)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |